1-(4-chlorophenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely investigated for kinase inhibition and anticancer applications. Its structure features a 4-chlorophenyl group at position 1 and a 2-methoxybenzylamine substituent at position 4 (Figure 1).
Properties
Molecular Formula |
C19H16ClN5O |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16ClN5O/c1-26-17-5-3-2-4-13(17)10-21-18-16-11-24-25(19(16)23-12-22-18)15-8-6-14(20)7-9-15/h2-9,11-12H,10H2,1H3,(H,21,22,23) |
InChI Key |
MSAPZWNSNVSFHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorobenzene derivatives in a substitution reaction.
Attachment of the methoxybenzyl group: This can be done through a nucleophilic substitution reaction using 2-methoxybenzyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chlorophenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacokinetic Profiles
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent variations. Key comparisons include:
Table 1: Substituent Effects on Physicochemical and Pharmacokinetic Properties
Key Observations:
- Substituent Lipophilicity : Bulky groups (e.g., tert-butyl in PP2) increase molecular weight and may reduce solubility, whereas polar groups (e.g., methoxy in the target compound) enhance aqueous solubility .
- Biological Activity : Fluorobenzyl (S29) and pyridinylmethyl () substituents correlate with kinase inhibition, while sulfonyl groups (Compound 11) favor antibacterial effects .
- PK Challenges: S29’s neuroblastoma efficacy is offset by poor pharmacokinetics, emphasizing the need for nano-carriers or structural optimization .
Key Observations:
- Neuroblastoma Specificity: S29’s chloro-fluorobenzyl structure confers selectivity for SK-N-BE(2) cells, but its efficacy depends on delivery systems like graphene oxide (GO) nanosheets .
- Kinase Inhibition : PP2’s tert-butyl group enables potent Src family kinase inhibition, but off-target effects are common .
- Antibacterial vs. Anticancer Activity : Sulfonyl and alkylthio substituents (e.g., Compound 11) shift activity toward bacterial targets, unlike halogenated aryl groups in kinase inhibitors .
Biological Activity
1-(4-chlorophenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on current research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 456.9 g/mol
- CAS Number : 946218-50-4
Synthesis
The compound can be synthesized through a multi-step reaction involving the pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse biological activities. The synthesis typically involves:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Substitution at the 4-position with a chlorophenyl group.
- Introduction of a methoxybenzyl group at the N-position.
Antiproliferative Effects
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds structurally similar to this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key growth factors.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Induces apoptosis via caspase activation |
| Compound B | K562 (Leukemia) | 3.5 | Inhibits PCNA expression |
| This compound | MV4-11 (Leukemia) | 4.2 | Activates PARP cleavage |
Neuropharmacological Potential
The compound has also been evaluated for its effects on metabotropic glutamate receptors (mGluRs), particularly mGluR4, which is implicated in neurodegenerative diseases such as Parkinson's disease. Positive allosteric modulators targeting mGluR4 have shown promise in preclinical models by enhancing receptor signaling and providing neuroprotection.
Table 2: Neuropharmacological Activity
| Study | Target Receptor | Effect | Reference |
|---|---|---|---|
| Study A | mGluR4 | Enhanced signaling in rodent models | |
| Study B | mGluR4 | Neuroprotective effects observed |
Case Studies
- Case Study on Anticancer Activity : In a recent study, a series of pyrazolo[3,4-d]pyrimidine derivatives were tested for their antiproliferative effects against human cancer cell lines. The results indicated that modifications at the N-position significantly influenced the potency of these compounds against various cancers, highlighting the importance of structural optimization.
- Neuroprotection in Preclinical Models : Another investigation focused on the neuroprotective properties of mGluR modulators in rodent models of Parkinson's disease. The study demonstrated that compounds similar to this compound could mitigate motor deficits and improve cognitive function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
